molecular formula C34H57N9O16 B15126311 H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH

H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH

Cat. No.: B15126311
M. Wt: 847.9 g/mol
InChI Key: JYGRAOYMDDFOSM-UHFFFAOYSA-N
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Description

H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH is a synthetic oligopeptide composed of alternating D- and L-configuration amino acids. Its sequence includes lysine (Lys), glycine (Gly), aspartic acid (Asp), glutamic acid (Glu), serine (Ser), leucine (Leu), and alanine (Ala), with multiple glutamic acid residues contributing to its overall charge and solubility.

Properties

IUPAC Name

4-[[4-carboxy-2-[[3-carboxy-2-[[2-(2,6-diaminohexanoylamino)acetyl]amino]propanoyl]amino]butanoyl]amino]-5-[[1-[[1-(1-carboxyethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H57N9O16/c1-16(2)12-21(31(55)38-17(3)34(58)59)42-33(57)23(15-44)43-30(54)20(8-10-26(48)49)40-29(53)19(7-9-25(46)47)41-32(56)22(13-27(50)51)39-24(45)14-37-28(52)18(36)6-4-5-11-35/h16-23,44H,4-15,35-36H2,1-3H3,(H,37,52)(H,38,55)(H,39,45)(H,40,53)(H,41,56)(H,42,57)(H,43,54)(H,46,47)(H,48,49)(H,50,51)(H,58,59)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGRAOYMDDFOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H57N9O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

847.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH involves standard peptide synthesis techniques. The process typically includes the stepwise addition of amino acids to a growing peptide chain. This can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS, where automated synthesizers are used to assemble the peptide chain. The process includes deprotection and purification steps to ensure the final product’s purity and quality. The use of high-performance liquid chromatography (HPLC) is common in the purification process to separate the desired peptide from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds. Substitution reactions can yield peptide analogs with altered taste or biological activity .

Scientific Research Applications

H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH: has several scientific research applications, including:

Mechanism of Action

The mechanism by which H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH exerts its effects is primarily related to its interaction with taste receptors. The peptide’s umami taste is believed to result from the interaction between its basic and acidic amino acid residues, which stimulate taste receptors on the tongue. This interaction triggers a signal transduction pathway that leads to the perception of umami flavor .

Comparison with Similar Compounds

Key Findings :

  • The O-acetylated glycopeptides are longer, glycosylated, and lack D-amino acids, suggesting roles in biological recognition (e.g., antigen presentation). In contrast, the target compound’s DL-configuration may enhance stability but limit natural biological interactions .

Functional Analogues: Glutenin Subunits

Glutamic Acid Clusters

  • Target Compound : Contains two consecutive glutamic acid residues, contributing to a net negative charge.
  • Glutenin Subunits : High glutamic acid content in HMW-GS (e.g., subunits 5+10) correlates with superior dough elasticity via disulfide bonding and charge interactions .

Subunit Composition and Quality

Subunit Type Impact on Quality Example
HMW-GS (e.g., 5+10) Positive correlation with dough strength and SDS-sedimentation value 5+10 subunit enhances bread-making quality
LMW-GS (e.g., Glu-A3b) Linked to high SDS-sedimentation values and RmaxE (dough resistance) Glu-A3b/Gli-Al(7+12) combinations improve quality
1BL/1RS Translocation Reduces gluten quality by lowering HMW-GS/LMW-GS ratios, impairing dough stability Associated with poor noodle texture

Key Findings :

  • The target compound’s glutamic acid-rich sequence may mimic the charge-driven functionality of glutenin subunits, though its synthetic DL-configuration precludes natural disulfide bonding.
  • Unlike glutenins, which derive quality from specific subunit pairs (e.g., 5+10), the target compound lacks defined secondary structure or allelic variation .

Comparative Analysis of Sequence Features

Amino Acid Frequency

Amino Acid Target Compound (%) Glutenin Subunits (HMW-GS) (%) O-Acetylated Glycopeptides (%)
Glu 22.2 15–20 11.1
Asp 11.1 5–10 16.7
Lys 11.1 Rare 5.6

Key Findings :

  • The target compound’s high Glu/Asp content aligns with glutenins’ charge-driven functionality but diverges from glycopeptides’ Thr/Trp-rich sequences .

Research Implications and Limitations

  • Structural Stability : The DL-configuration may enhance proteolytic resistance but limit biological relevance compared to L-configuration glycopeptides .
  • Functional Potential: While glutamic acid clusters suggest applications in biomaterials (e.g., mimicking glutenins’ viscoelasticity), the absence of disulfide bonds or glycosylation restricts direct functional parallels .
  • Knowledge Gaps: No direct studies on the target compound’s physicochemical or functional properties were identified. Further research should explore its conformational stability and interaction with biological systems.

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